REACTION_SMILES
|
[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1.[ClH:1].[ClH:2].[s:20]1[c:21]([S:25](=[O:26])(=[O:27])[Cl:28])[cH:22][cH:23][cH:24]1>>[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH2:8][CH2:9][N:10]([S:25]([c:21]2[s:20][cH:24][cH:23][cH:22]2)(=[O:26])=[O:27])[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCN1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1cccs1
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCN(S(=O)(=O)c2cccs2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |